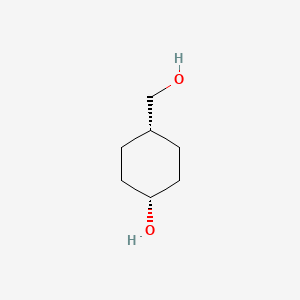

trans-4-(Hydroxymethyl)cyclohexanol

Descripción

The Role of Stereoisomerism in Cyclohexane (B81311) Chemistry

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a defining feature of cyclohexane chemistry. weebly.com For disubstituted cyclohexanes, such as those with groups at the 1- and 4-positions, isomers are classified as cis (substituents on the same side of the ring) or trans (substituents on opposite sides). ntu.edu.sgjove.com This difference is not trivial; it dictates the molecule's physical and chemical properties.

The cyclohexane ring predominantly exists in a stable, non-planar "chair" conformation. msu.edu In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to steric hindrance, substituents, especially larger ones, preferentially occupy the more stable equatorial position. msu.edu In the case of trans-1,4-disubstituted cyclohexanes, the most stable conformation has both substituents in equatorial positions, leading to a distinct and relatively rigid structure. libretexts.org This conformational preference is a key determinant of the molecule's reactivity and its utility in applications requiring specific geometric arrangements, such as polymer synthesis. ntu.edu.sgjove.com

Overview of Hydroxylated Cyclohexane Compounds in Research

Hydroxylated cyclohexane compounds, or cyclohexanols, are a subclass of alicyclic compounds characterized by the presence of at least one hydroxyl group. wikipedia.org This functional group imparts polarity to the molecule and provides a reactive site for a wide range of chemical transformations, including esterification, etherification, and oxidation.

These compounds serve as crucial intermediates in the chemical industry and as monomers in polymer science. tcichemicals.com For example, cyclohexanol (B46403) itself is a key precursor in the production of nylon. wikipedia.org Diols, such as the 1,4-cyclohexanediols, are particularly valuable. The presence of two hydroxyl groups allows them to act as difunctional monomers, capable of forming long polymer chains, such as polyesters and polyurethanes. The stereochemistry of these diols, whether they are cis or trans isomers, significantly influences the properties of the resulting polymers, including their thermal stability, crystallinity, and mechanical strength. dicp.ac.cn

Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZISGVNOKTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297079, DTXSID701301327 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-27-6, 3685-24-3 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 4 Hydroxymethyl Cyclohexanol

Established Synthetic Pathways and Precursors

Established methods for synthesizing 1,4-Cyclohexanedimethanol (B133615), which includes the trans-isomer, typically rely on the hydrogenation of aromatic precursors derived from petroleum sources. dicp.ac.cn These pathways are characterized by multi-step reactions involving high pressures and temperatures.

Routes from Cyclohexanedione Derivatives

A potential synthetic route to 4-(Hydroxymethyl)cyclohexanol isomers starts from 1,4-cyclohexanedione. This pathway is particularly relevant in the context of biocatalysis, where enzymatic reductions can offer high selectivity. The key step involves the selective mono-reduction of the diketone to generate the intermediate, 4-hydroxycyclohexanone. d-nb.inforesearchgate.net Further reduction of the remaining ketone group and a precursor carboxyl group would yield the target diol.

Enzymatic approaches using keto reductases (KREDs) have proven effective for the selective reduction of 1,4-cyclohexanedione. d-nb.info This highlights a strategy to produce key intermediates from which trans-4-(Hydroxymethyl)cyclohexanol could be derived, potentially offering a more controlled and sustainable alternative to traditional chemical reductions.

Hydrogenation Strategies in Cyclohexane (B81311) Synthesis

The most prevalent commercial synthesis of 1,4-Cyclohexanedimethanol (CHDM) is achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). researchgate.net This process is typically conducted in two distinct stages:

Arene Hydrogenation : The aromatic ring of DMT is first hydrogenated to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD). researchgate.netgoogle.com

Ester Hydrogenation : The two ester groups of the DMCD intermediate are subsequently hydrogenated to form the final diol, CHDM. researchgate.netgoogle.com

Alternative feedstocks for this process include terephthalic acid (TPA) and bis(2-hydroxyethylene terephthalate) (BHET), a monomer that can be sourced from waste poly(ethylene terephthalate) (PET), offering a circular approach to chemical manufacturing. google.comrsc.org The hydrogenation of BHET has been shown to achieve 100% conversion of the starting material with a 78% yield of CHDM using a combination of Pd/C and copper-based catalysts. rsc.org

Table 1: Selected Hydrogenation Processes for CHDM Synthesis

| Precursor | Catalyst System | Key Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Dimethyl Terephthalate (DMT) | Physically mixed 5% Pd/CMK-3 and Cu-600 | Optimized batch reactor conditions | Up to 82% CHDM | researchgate.net |

| Bis(2-hydroxyethylene terephthalate) (BHET) | Pd/C and Cu-based catalysts | Not specified | 78% CHDM | rsc.org |

Esterification and Hydrolysis Approaches

Esterification is a critical preliminary step when terephthalic acid (TPA) is used as the feedstock. TPA is first converted into an ester, typically dimethyl terephthalate (DMT), to facilitate the subsequent hydrogenation of the carboxyl groups. researchgate.netgoogle.com One patented process describes the esterification of TPA with (4-methylcyclohexyl)methanol, a byproduct from the CHDM hydrogenation, which is then recycled back into the esterification step. google.com This creates an efficient, closed-loop system.

Hydrolysis serves as a crucial step in other synthetic schemes. For instance, in the synthesis of trans-4-aminocyclohexanol (B47343), hydrolysis is used to cleave an acetate (B1210297) group from trans-4-acetamido-cyclohexanol acetic ester to yield the final amino alcohol product. google.com Similarly, multi-step syntheses starting from feedstocks like formaldehyde and crotonaldehyde may employ a final hydrolysis step to yield the desired cyclohexanedicarboxylic acid, a related cyclohexane derivative. dicp.ac.cn

Advanced Catalytic Approaches in this compound Synthesis

To enhance the selectivity, efficiency, and sustainability of CHDM synthesis, advanced catalytic methods are being explored. These include sophisticated metal-based catalysts and highly specific biocatalytic systems.

Metal-Catalyzed Transformations, e.g., Ruthenium/Carbon Catalysts

Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are highly effective for the hydrogenation of aromatic rings (arenes) to their corresponding cyclohexanes. youtube.com In the context of CHDM synthesis from terephthalate esters, ruthenium catalysts show high selectivity for the hydrogenation of the benzene ring while leaving other functional groups, like esters, intact under specific conditions. youtube.com

While catalysts based on palladium, platinum, and nickel can also be used, ruthenium and rhodium often provide the highest selectivity for arene hydrogenation. youtube.com For the subsequent reduction of the ester groups in the dimethyl 1,4-cyclohexanedicarboxylate intermediate, copper-based catalysts are frequently employed. researchgate.netrsc.org The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired trans-isomer and minimizing byproducts.

Table 2: Comparison of Catalysts in CHDM Synthesis

| Catalytic Step | Preferred Catalyst | Function | Reference |

|---|---|---|---|

| Arene Hydrogenation | Ruthenium (Ru/C), Rhodium (Rh) | Selective hydrogenation of the aromatic ring. | youtube.com |

| Ester Hydrogenation | Copper-based (e.g., Cu-600), Rhenium (Re) | Hydrogenation of ester groups to alcohols. | researchgate.net |

Biocatalytic Pathways and Enzymatic Synthesis, e.g., Keto Reductase and Amine Transaminase

Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereo-, regio-, and chemo-selectivity. nih.govmdpi.com For the synthesis of chiral alcohols and amines on a cyclohexane scaffold, keto reductases (KREDs) and amine transaminases (ATAs) are particularly relevant enzymes. d-nb.info

A modular, one-pot synthesis for 4-aminocyclohexanol isomers has been developed using a KRED and an ATA. d-nb.inforesearchgate.net The process begins with the regioselective mono-reduction of 1,4-cyclohexanedione by a KRED to produce 4-hydroxycyclohexanone. d-nb.info This intermediate can then be aminated by an ATA. This enzymatic approach demonstrates a clear pathway to a key precursor of the target diol. By replacing the amination step with a further enzymatic reduction, it would be possible to synthesize 1,4-cyclohexanediol with high stereocontrol. Alcohol dehydrogenases (ADHs), a class of KREDs, have been successfully used to reduce 4-propylcyclohexanone to cis-4-propylcyclohexanol with a cis/trans ratio of 99.5:0.5, showcasing the precision of enzymatic catalysis. mdpi.com

Amine transaminases have also been employed to resolve mixtures of substituted cis/trans-cyclohexane-1-amines by selectively converting one diastereomer into the corresponding ketone, allowing for the isolation of the pure, desired isomer. nih.gov These enzymatic strategies highlight the potential for developing highly specific and sustainable routes for producing pure stereoisomers like this compound.

Table 3: Enzymatic Reactions Relevant to Substituted Cyclohexanol (B46403) Synthesis

| Enzyme Class | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| Keto Reductase (KRED) | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | Selective mono-reduction of a diketone. | d-nb.inforesearchgate.net |

| Alcohol Dehydrogenase (ADH) | 4-Propylcyclohexanone | cis-4-Propylcyclohexanol | High stereoselectivity (99.5:0.5 cis:trans). | mdpi.com |

Isomerization and Stereoselective Synthesis Techniques

The targeted synthesis of the trans isomer of 4-(hydroxymethyl)cyclohexanol often employs stereoselective reduction of a precursor like 4-(hydroxymethyl)cyclohexanone. The choice of reducing agent and reaction conditions plays a pivotal role in determining the ratio of cis to trans isomers. This is governed by the principles of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org

Under kinetic control, which is typically favored at lower temperatures and with sterically bulky reducing agents, the hydride attacks the carbonyl group from the less hindered equatorial position, leading to the formation of the cis-alcohol. Conversely, thermodynamic control, favored at higher temperatures with smaller, less hindered reducing agents, allows for an equilibrium to be established. The trans isomer, with both substituents in the more stable equatorial position, is the thermodynamically favored product. wikipedia.orgjackwestin.comstackexchange.com

For instance, the reduction of a substituted cyclohexanone with a small hydride reagent like sodium borohydride (NaBH₄) can be stereoselective. researchgate.net The axial attack of the hydride leads to the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). The stereoselectivity can be influenced by the steric environment around the carbonyl group. researchgate.net

Advanced techniques for isomerization include dynamic kinetic resolution. For example, a biocatalytic approach using a transaminase has been shown to convert a cis/trans mixture of 4-substituted cyclohexane-1-amines to the thermodynamically more stable trans isomer. This process relies on the diastereomer preference of the enzyme to selectively deaminate the cis-isomer, which can then be re-hydrogenated to the ketone and subsequently reduced to the trans-alcohol, effectively driving the equilibrium towards the desired isomer. nih.gov

Table 1: Factors Influencing Stereoselectivity in the Reduction of 4-Substituted Cyclohexanones

| Factor | Condition Favoring trans Isomer (Thermodynamic Product) | Condition Favoring cis Isomer (Kinetic Product) | Rationale |

| Temperature | Higher temperatures | Lower temperatures | Higher temperatures provide enough energy to overcome the activation barrier for the formation of the more stable trans product and allow for equilibration. libretexts.orguc.edu |

| Reducing Agent | Small, unhindered reagents (e.g., NaBH₄) | Bulky, hindered reagents (e.g., L-Selectride®) | Small reagents can approach from the more hindered axial direction, leading to the equatorial alcohol. Bulky reagents preferentially attack from the less hindered equatorial face. |

| Reaction Time | Longer reaction times | Shorter reaction times | Longer times allow the reaction to reach thermodynamic equilibrium, favoring the more stable product. uc.edu |

Separation and Purification Strategies for this compound Isomers

Achieving high purity of the trans isomer of 4-(hydroxymethyl)cyclohexanol is critical for its use in polymerization, as the presence of the cis isomer can disrupt the polymer chain regularity and affect the material's properties. Various techniques are employed to separate the cis and trans isomers.

Chromatographic Methods for Stereoisomer Resolution

Chromatographic techniques are powerful tools for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly utilized for the analytical and preparative separation of cis and trans isomers of cyclohexanol derivatives. researchgate.netsci-hub.se

For HPLC, the choice of stationary phase is crucial. Normal-phase chromatography using silica (B1680970) gel can separate isomers based on differences in polarity. The cis isomer, with one axial and one equatorial hydroxyl group, may exhibit different polarity and interaction with the stationary phase compared to the trans isomer, where both groups are equatorial. msu.edu Reversed-phase HPLC, often with C18 columns, can also be effective, separating isomers based on differences in their hydrophobicity. chromforum.org The separation of diastereomers, which have different physical properties, is generally more straightforward than for enantiomers. researchgate.netnih.gov

Gas chromatography is another effective method, particularly for volatile derivatives of the diol. vurup.skgcms.cz Capillary columns with specialized stationary phases, such as those containing cyclodextrin derivatives, can achieve excellent separation of stereoisomers, including cis and trans isomers. gcms.cz The separation mechanism relies on the differential interaction of the isomers with the chiral or shape-selective stationary phase. vurup.sk

Table 2: Chromatographic Methods for Isomer Separation

| Chromatographic Technique | Stationary Phase Example | Principle of Separation | Reference |

| HPLC | Silica Gel (Normal Phase) | Differences in polarity between isomers. | msu.edu |

| HPLC | C18 (Reversed Phase) | Differences in hydrophobicity. | chromforum.org |

| GC | Cyclodextrin-based chiral stationary phase | Differential inclusion complex formation and interaction. | gcms.cz |

| GC | Liquid crystalline stationary phases | High isomeric selectivity for positional and cis-trans isomers. | vurup.sk |

Crystallization-Based Separation Techniques, e.g., Recrystallization

Recrystallization is a widely used and scalable method for the purification of the trans isomer of 4-(hydroxymethyl)cyclohexanol, often after derivatization. The principle behind this technique is the difference in solubility between the cis and trans isomers or their derivatives in a particular solvent system. orgsyn.org

A common strategy involves the esterification of the cis/trans mixture of the diol, for instance, with acetic anhydride to form the diacetate derivatives. The trans-diacetate is typically a more symmetrical and less soluble solid, allowing it to be selectively crystallized from a suitable solvent, such as ethyl acetate, chloroform, or toluene, leaving the more soluble cis-diacetate in the mother liquor. google.com High purity of the trans-isomer, often exceeding 99%, can be achieved through this method. google.com The purified trans-diacetate can then be hydrolyzed back to this compound.

The direct recrystallization of this compound is also possible. For example, a procedure for the closely related trans-4-t-butylcyclohexanol involves dissolving the crude product in a hot solvent like petroleum ether and allowing it to cool, whereupon the less soluble trans isomer crystallizes out. orgsyn.org

Challenges in Achieving High Stereoisomeric Purity

The separation of cis and trans isomers of 4-(hydroxymethyl)cyclohexanol presents several challenges due to their similar physical and chemical properties. researchgate.net The small differences in boiling points and polarities make distillation and standard chromatographic separations difficult, often requiring specialized techniques or multiple purification steps.

In crystallization-based separations, achieving very high isomeric purity can be challenging. Even with multiple recrystallizations, it can be difficult to completely remove the minor isomer, especially if the isomers form solid solutions. nih.gov The yield of the desired isomer can also be reduced with each recrystallization step. orgsyn.org

Furthermore, under certain conditions, such as in the presence of acid or base catalysts, there is a risk of isomerization, where the desired trans isomer can convert back to the cis isomer, reaching an equilibrium mixture. nih.gov This necessitates careful control of the purification conditions to maintain the stereochemical integrity of the final product.

Applications of Trans 4 Hydroxymethyl Cyclohexanol As a Chemical Building Block

Utilization in Polymer Chemistry and Materials Science

As a diol monomer, trans-4-(Hydroxymethyl)cyclohexanol is a valuable component in the synthesis of various polymers, particularly polyesters. cymitquimica.com Its incorporation into polymer chains influences the final material's properties in predictable and desirable ways.

This compound serves as a diol monomer in polycondensation reactions, typically with a dicarboxylic acid, to form polyester (B1180765) resins. It is important to distinguish it from the structurally similar but distinct compound 1,4-cyclohexanedimethanol (B133615) (CHDM), a widely used monomer in performance polyesters like PETG (polyethylene terephthalate (B1205515) glycol-modified). atamankimya.comwikipedia.org

While both molecules contain a cyclohexane (B81311) ring, this compound has the chemical formula C₇H₁₄O₂, whereas CHDM's formula is C₈H₁₆O₂. cymitquimica.comwikipedia.orgchemicalbook.com this compound can be used to create specialty polyesters where its specific structure is leveraged to achieve desired properties. CHDM itself is produced through the catalytic hydrogenation of dimethyl terephthalate (DMT), a different synthetic pathway. wikipedia.org The use of cyclic monomers like this compound is a key strategy for developing advanced polyesters with specific performance characteristics. mdpi.com

The incorporation of rigid cyclic monomers into a polymer backbone has a significant impact on the material's thermal and mechanical properties. The non-planar, rigid structure of the cyclohexane ring in this compound disrupts the regular packing of polymer chains. nih.gov

This disruption can lead to several effects:

Increased Glass Transition Temperature (Tg): The rigidity of the cyclohexane ring restricts the segmental motion of the polymer chains. nih.govresearchgate.net This leads to a higher glass transition temperature, meaning the resulting polymer retains its stiffness and dimensional stability at higher temperatures compared to analogous aliphatic polyesters.

Enhanced Mechanical Strength: The inherent stiffness of the ring structure can contribute to increased hardness and tensile strength in the final polymer. atamanchemicals.com

The 'trans' stereochemistry is particularly important. In the related monomer CHDM, the trans isomer is known to produce polyesters with higher melting points and greater crystallinity compared to the cis isomer, as its more linear shape allows for more efficient chain packing. mdpi.com A similar effect is expected when using the pure trans isomer of 4-(Hydroxymethyl)cyclohexanol, allowing for precise control over the polymer's final properties.

| Property | Impact of Incorporating this compound | Rationale |

| Glass Transition (Tg) | Increase | The rigid cyclic structure restricts polymer chain mobility. nih.govresearchgate.net |

| Crystallinity | Decrease (generally) | The bulky ring disrupts ordered chain packing. atamankimya.com |

| Mechanical Strength | Increase | The inherent stiffness of the cyclohexane ring enhances polymer strength. atamanchemicals.com |

| Thermal Stability | Increase | The stable cycloaliphatic structure contributes to better heat resistance. preprints.org |

This table provides an interactive summary of the expected property changes.

Beyond linear polyesters, this compound is classified as a polyol and is used as a building block for specialty polymer systems. cymitquimica.com Its two hydroxyl groups enable it to be a precursor for polyester polyols. These polyols can then be reacted with isocyanates to form polyurethanes. The inclusion of the cycloaliphatic ring from this compound in the polyurethane backbone can impart improved hydrolytic stability, weather resistance, and hardness to coatings, adhesives, and elastomers. atamankimya.comatamanchemicals.com Its defined structure makes it a valuable component for creating polymer networks with tailored performance attributes.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The cyclohexane framework is a common motif in many biologically active molecules. This compound serves as a readily available starting material for the synthesis of more complex pharmaceutical and agrochemical compounds.

While this compound is itself an achiral molecule, its rigid and well-defined stereochemistry makes it an excellent starting point for asymmetric synthesis. Chemists can leverage the existing trans configuration as a scaffold to build chiral centers with high selectivity. nih.govnih.gov Its functional groups can be selectively modified to create chiral building blocks that are essential for the synthesis of single-enantiomer drugs. This is crucial in modern pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

A significant application of this cyclohexane framework is in the synthesis of important pharmaceutical intermediates. This compound is a potential precursor for trans-4-aminocyclohexanol (B47343) . rsc.org This intermediate is a key building block in the synthesis of the mucolytic drug Ambroxol (often marketed under the brand name Transbroncho). google.comgoogle.com

The synthesis of Ambroxol involves reacting trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde. google.com While industrial routes to trans-4-aminocyclohexanol often start from other materials like paracetamol, the synthesis from this compound represents a viable pathway. google.comgoogle.com This would typically involve a chemical transformation of the hydroxymethyl group (-CH₂OH) into an amino group (-NH₂), making the parent diol a valuable starting material for this class of pharmaceuticals. Ambroxol itself is metabolized in the body into various compounds, including some that retain the core cyclohexanol (B46403) structure. researchgate.netnih.gov

The Versatile Role of this compound in Advanced Chemical Synthesis

The rigid, well-defined stereochemistry of this compound makes it a valuable molecular scaffold for the development of sophisticated chemical structures. This diol, featuring a cyclohexane ring with two hydroxymethyl groups in a trans configuration, serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and the engineering of novel liquid crystalline materials.

The utility of this compound stems from its 1,4-disubstituted cyclohexane core, which imparts specific geometric constraints and conformational preferences to the molecules derived from it. This structural rigidity is highly sought after in both drug design and materials science, where precise control over molecular shape and intermolecular interactions is paramount.

The bifunctional nature of this compound, combined with its defined stereochemistry, allows for its incorporation into a variety of complex molecular architectures.

Contributions to Advanced Pharmaceutical Intermediates

The cyclohexane ring is a common motif in many pharmaceutical compounds, offering a stable and predictable framework. The trans-substitution pattern of this compound is particularly significant in the synthesis of specific stereoisomers of pharmacologically active molecules.

One of the key applications of this compound is as a precursor in the synthesis of trans-4-aminocyclohexanol, a vital intermediate for the mucolytic drug Ambroxol. google.comchemicalbook.comgoogle.comresearchgate.netpatsnap.comgoogle.com The synthesis of Ambroxol and its derivatives often requires the specific trans-conformation of the amino and hydroxyl groups on the cyclohexane ring to ensure the desired therapeutic activity. While various synthetic routes to trans-4-aminocyclohexanol exist, including the catalytic hydrogenation of p-acetamidophenol followed by hydrolysis, the use of this compound offers a potential alternative pathway. google.comgoogle.com The conversion would involve the selective transformation of one of the hydroxymethyl groups into an amino group, a common synthetic strategy in medicinal chemistry.

Furthermore, the core structure of this compound is related to intermediates used in the synthesis of other pharmaceuticals. For instance, the synthesis of the antihypertensive drug Fosinopril involves the intermediate trans-4-cyclohexyl-L-proline, highlighting the importance of the trans-cyclohexyl moiety in drug development. nih.gov

| Drug/Intermediate | Therapeutic Class | Relevance of this compound |

| Ambroxol | Mucolytic Agent | Precursor to the key intermediate trans-4-aminocyclohexanol. google.comchemicalbook.comgoogle.comresearchgate.netpatsnap.comgoogle.com |

| Fosinopril | Antihypertensive | The trans-cyclohexyl core is a key structural feature of its intermediate. nih.gov |

Development of Liquid Crystalline Materials

The rigid and anisotropic nature of the trans-1,4-disubstituted cyclohexane ring makes it an ideal component for the design of liquid crystals. These materials, which exhibit properties between those of conventional liquids and solid crystals, are essential for display technologies and other advanced optical applications.

Integration into Cyclohexane-Based Liquid Crystal Structures

The incorporation of the this compound moiety into a molecule can induce or enhance liquid crystalline behavior. The cyclohexane ring acts as a rigid mesogenic core, which is a fundamental component of a liquid crystal molecule. The trans-substitution ensures a linear, rod-like molecular shape, which is conducive to the formation of ordered liquid crystalline phases. researchgate.net

Influence on Mesophase Behavior and Thermal Properties

The stereochemistry of the cyclohexane ring has a profound impact on the mesophase behavior and thermal properties of the resulting materials. Studies on polyesters synthesized with 1,4-cyclohexanedimethanol (CHDM), a closely related compound, have shown that the cis/trans isomer ratio significantly affects the material's glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. researchgate.net Specifically, a higher trans content generally leads to a more ordered packing of the polymer chains, resulting in a higher melting point and a more defined crystalline structure. This principle is directly applicable to liquid crystals derived from this compound, where the trans-configuration promotes the stability of the desired mesophases.

The introduction of the trans-cyclohexane ring can influence the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which these phases are stable. The rigidity of the trans-isomer contributes to higher clearing points (the temperature at which the material becomes an isotropic liquid), which is a crucial parameter for the operational range of liquid crystal devices.

Stereochemical Effects on Liquid Crystal Performance

The well-defined trans-stereochemistry of the 1,4-disubstituted cyclohexane ring is critical for achieving the desired performance characteristics in liquid crystal displays. The linear shape imposed by the trans-isomer allows for efficient alignment of the molecules in an electric field, which is the fundamental principle behind the operation of most LCDs. In contrast, the bent shape of the corresponding cis-isomer would disrupt the ordered packing and hinder the formation of stable liquid crystalline phases.

The influence of the stereochemistry of the cyclohexane ring on the physical properties of resulting materials is summarized in the table below, based on studies of related polyester systems. researchgate.net

| Property | Influence of Higher trans-Isomer Content |

| Glass Transition Temperature (Tg) | Can be influenced by the overall polymer structure. |

| Melting Temperature (Tm) | Generally increases due to more ordered packing. |

| Crystallization Rate | Can be affected, influencing processing characteristics. |

| Molecular Shape | Promotes a more linear, rod-like geometry. |

| Mesophase Stability | Enhances the stability of liquid crystalline phases. |

Derivatization and Functionalization of Trans 4 Hydroxymethyl Cyclohexanol

Esterification and Etherification Reactions, e.g., Acetylation

The presence of two primary hydroxyl groups in trans-4-(Hydroxymethyl)cyclohexanol allows for straightforward esterification and etherification reactions. These transformations are fundamental in modifying the polarity, solubility, and reactivity of the parent molecule, paving the way for its application in various fields, including polymer chemistry and materials science.

Esterification , the reaction of an alcohol with a carboxylic acid or its derivative, can be readily achieved with this compound. A common example is acetylation , where both hydroxyl groups are converted to acetate (B1210297) esters. This can be accomplished using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

The related compound, 1,4-cyclohexanedimethanol (B133615) (CHDM), which also possesses two primary hydroxyl groups on a cyclohexane (B81311) ring, is extensively used in the synthesis of polyesters. mdpi.compenpet.com This industrial application highlights the robust nature of the esterification of such diols. The polycondensation of CHDM with various dicarboxylic acids, such as terephthalic acid, leads to the formation of high-performance polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). mdpi.com These reactions are typically carried out at elevated temperatures with catalysts. mdpi.compenpet.com

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Acetyl chloride | Acetylation | trans-4-(Acetoxymethyl)cyclohexyl acetate |

| 1,4-Cyclohexanedimethanol | Terephthalic acid | Polycondensation (Esterification) | Poly(1,4-cyclohexylenedimethylene terephthalate) |

Etherification reactions also play a crucial role in the functionalization of this compound. For instance, the reaction of 1,4-cyclohexanedimethanol with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst followed by dehydrochlorination with sodium hydroxide (B78521) yields 1,4-cyclohexanedimethanol diglycidyl ether. wikipedia.org This diepoxide is a valuable reactive diluent in epoxy resin formulations. wikipedia.org Another example is the formation of vinyl ethers. 1,4-Cyclohexanedimethanol can be reacted to form 1,4-cyclohexanedimethanol divinyl ether, a monomer used in UV- and peroxide-cured adhesives, coatings, and inks. basf.com The synthesis of cyclic ethers from diols can also be achieved through intramolecular cyclization using reagents like trimethyl phosphate (B84403) and sodium hydride. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1,4-Cyclohexanedimethanol | Epichlorohydrin/NaOH | Etherification | 1,4-Cyclohexanedimethanol diglycidyl ether |

| 1,4-Cyclohexanedimethanol | Acetylene (or equivalent) | Etherification | 1,4-Cyclohexanedimethanol divinyl ether |

| Diol | Trimethyl phosphate/NaH | Intramolecular Etherification | Cyclic Ether |

Oxidation and Reduction Transformations

The hydroxyl groups of this compound can be selectively oxidized to yield aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. Conversely, the corresponding dicarboxylic acid can be reduced to reform the diol.

Oxidation of primary alcohols to aldehydes requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for this selective transformation. For the complete oxidation to the dicarboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) or chromic acid can be used. The selective oxidation of one of the two hydroxyl groups in a diol can be challenging but has been achieved in other systems, for example, using a combination of nickel(II) bromide and benzoyl peroxide for the oxidation of 1,4-butanediols. capes.gov.br The oxidation of diols can also be catalyzed by enzymes, such as alcohol dehydrogenase, which can exhibit stereoselectivity. nih.gov

Reduction of the corresponding dicarboxylic acid, trans-1,4-cyclohexanedicarboxylic acid, back to this compound can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation is a fundamental reaction in organic synthesis, allowing for the interconversion of different oxidation states. More environmentally friendly methods for the reduction of carboxylic acids are also being developed, some of which can be performed in water. rsc.org

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Pyridinium chlorochromate (PCC) | Partial Oxidation | trans-4-(Formyl)cyclohexanecarbaldehyde |

| This compound | Potassium permanganate (KMnO₄) | Full Oxidation | trans-1,4-Cyclohexanedicarboxylic acid |

| trans-1,4-Cyclohexanedicarboxylic acid | Lithium aluminum hydride (LiAlH₄) | Reduction | This compound |

Formation of Complex Polycyclic Systems

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, including polycyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of diol chemistry suggest its potential in this area.

One approach to forming polycyclic structures is through intramolecular reactions. For example, if the two hydroxyl groups are first converted to suitable leaving groups, subsequent intramolecular substitution reactions could lead to the formation of bicyclic ethers. The synthesis of cyclic ethers from diols is a well-established process. rsc.org

Furthermore, this compound can serve as a diol monomer in polymerization reactions that lead to macrocyclic or cage-like structures. For instance, the reaction of diols with diacyl chlorides under high dilution conditions can favor the formation of macrocyclic esters. The synthesis of macrocycles is an active area of research, with various methodologies being developed. nih.gov The rigid trans-configuration of the starting material can impart specific conformational constraints on the resulting macrocycle. The synthesis of complex polycyclic ether natural products often involves the strategic use of diols as key intermediates. nih.gov

Conjugation with Biologically Relevant Scaffolds

The ability to functionalize this compound and its derivatives allows for their attachment to various biologically relevant scaffolds, including ligands for metal complexes and nanoparticles. This conjugation can impart new properties to these scaffolds, such as improved solubility, altered biodistribution, or the introduction of specific recognition motifs.

Synthesis of Thiosemicarbazone Ligands (TSCs)

Thiosemicarbazones (TSCs) are a class of ligands known for their ability to chelate metal ions and for their potential biological activities. The modular nature of TSC synthesis allows for the incorporation of various functional groups. A derivative of this compound has been used to synthesize functionalized TSCs. In one study, trans-4-hydroxy-cyclohexanol was used as a starting material to create TSCs designed for covalent immobilization. mdpi.com This demonstrates the utility of the cyclohexane-diol scaffold in creating ligands with appended functionalities for further conjugation.

Attachment to Nanoparticles for Functionalization

The functionalized thiosemicarbazone ligands derived from the cyclohexane-diol scaffold can be covalently attached to nanoparticles (NPs). mdpi.com This functionalization is of great interest for various applications, including the development of targeted drug delivery systems and diagnostic agents. The hydroxyl group on the cyclohexane ring provides a convenient handle for attachment to the surface of nanoparticles, which can be composed of materials like silica (B1680970) or gold. This covalent immobilization ensures the stability of the ligand on the nanoparticle surface. mdpi.com

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Conformation Analysis

The conformational landscape of trans-4-(hydroxymethyl)cyclohexanol is primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The trans configuration dictates that the two substituents on the cyclohexane (B81311) ring are on opposite sides. In its most stable chair conformation, both the hydroxyl group and the hydroxymethyl group are expected to occupy equatorial positions to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure and stereochemistry of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexane ring provide detailed information about their axial or equatorial orientation. For instance, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) in the equatorial position typically appears at a different chemical shift compared to its axial counterpart in the cis-isomer. The width of the signal for the carbinol proton can also be indicative of its orientation; axial protons often show broader signals due to larger coupling constants with neighboring axial protons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. For this compound, the most prominent feature in its IR spectrum is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum would also show C-H stretching vibrations for the cyclohexane ring and the methylene (B1212753) group just below 3000 cm⁻¹, and C-O stretching vibrations typically in the range of 1000-1200 cm⁻¹. The exact position of the C-O stretch can sometimes provide subtle clues about the equatorial or axial orientation of the hydroxyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₄O₂), the molecular weight is 130.19 g/mol . researchgate.netscbt.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Common fragmentation pathways for cyclohexanols include the loss of a water molecule (H₂O), leading to a peak at m/z 112 (M-18). Further fragmentation of the cyclohexane ring would also be observed.

Crystallographic Studies of Solid-State Structures

For instance, a crystallographic study of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (B1581996) revealed that the six-membered ring adopts a slightly twisted chair conformation in the solid state. researchgate.net The crystal packing in this related molecule is stabilized by extensive intermolecular O-H···O hydrogen bonds. researchgate.net It is highly probable that this compound also crystallizes in a chair conformation with both the hydroxyl and hydroxymethyl groups in equatorial positions to minimize steric strain. The molecules in the crystal lattice would be held together by a network of hydrogen bonds involving the two hydroxyl groups.

A hypothetical crystallographic analysis of this compound would yield precise data on its unit cell dimensions, space group, and atomic coordinates. This information would be invaluable for understanding the intermolecular interactions that govern its packing in the solid state.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are indispensable tools for studying the properties of this compound at the atomic level. These methods complement experimental data and provide insights that are often difficult to obtain through experimentation alone.

Conformational Analysis and Energy Landscapes

Computational methods, such as molecular mechanics and quantum chemical calculations (like Density Functional Theory, DFT), are used to explore the conformational energy landscape of this compound. researchgate.net The primary focus of such studies is to determine the relative energies of different possible conformations, including the chair, boat, and twist-boat forms.

For trans-1,4-disubstituted cyclohexanes, the diequatorial chair conformation is generally the most stable. Computational calculations would quantify the energy difference between the diequatorial and the much less stable diaxial chair conformation. This energy difference arises from the steric strain caused by 1,3-diaxial interactions in the diaxial conformer. The energy barrier for the ring flip between the two chair conformations can also be calculated. The results of these calculations can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Prediction of Reactivity and Selectivity

Computational chemistry can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating the distribution of electron density within the molecule, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. For example, the oxygen atoms of the hydroxyl groups are nucleophilic centers.

Molecular orbital calculations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These calculations can help in understanding and predicting the outcomes of reactions involving this diol.

QSAR Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. nih.gov While no specific QSAR models for derivatives of this compound are readily found in the literature, the principles of QSAR can be applied to design new molecules with desired properties.

A QSAR study involves establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. For example, if a series of ester or ether derivatives of this compound were synthesized and tested for a specific biological activity, QSAR could be used to identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence this activity. researchgate.net The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds. The development of such models often involves linear regression techniques or more advanced machine learning methods. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.